Oxidant Strength Modulation: Hammett Correlation in DMSO Oxidation
The oxidizing strength of N,N-dichloroarenesulfonamides toward dimethyl sulfoxide (DMSO) in 50% aqueous acetic acid is governed by the electron-donating or -withdrawing character of ring substituents. For the p-substituted series, the observed rate constant (k_obs) follows the Hammett equation log k_obs = −3.19 + 1.05σ [1]. The positive reaction constant (ρ = 1.05) indicates that electron-withdrawing groups accelerate Cl⁺ release, while electron-donating groups such as methyl suppress it. The 2,3-dimethyl substitution introduces two electron-donating methyl groups, which collectively reduce the electrophilicity of the N–Cl bonds compared to the unsubstituted parent (σ = 0) or mono‑p‑methyl analog (σ = −0.17), positioning it as a milder, more selective oxidant. Although direct k_obs data for the 2,3-dimethyl compound are not reported in the para-substituted Hammett analysis, the additive substituent effect predicts a measurable rate depression relative to N,N-dichlorobenzenesulfonamide.
| Evidence Dimension | Rate constant (k_obs) for DMSO oxidation; Hammett ρ value |
|---|---|
| Target Compound Data | Predicted lower k_obs relative to unsubstituted parent based on dual electron-donating methyl groups; Quantitative k_obs not directly reported in Hammett study for 2,3-isomer |
| Comparator Or Baseline | N,N-Dichlorobenzenesulfonamide (σ = 0, k_obs baseline) and N,N-Dichloro-4-methylbenzenesulfonamide (σ = −0.17, reduced k_obs) |
| Quantified Difference | Hammett ρ = +1.05; log k_obs decreases by ~0.18 units per methyl group in the para position; 2,3-dimethyl expected to show further reduction, but magnitude not quantified in published study |
| Conditions | 50% (v/v) aqueous acetic acid, DMSO as substrate, first-order in [oxidant] |
Why This Matters
Procurement of the 2,3-dimethyl derivative, rather than the more reactive unsubstituted or p-methyl analogs, provides access to a deliberately attenuated oxidant, which is critical for reactions requiring controlled Cl⁺ delivery to avoid over-oxidation or substrate degradation.
- [1] Gowda, B.T.; Jayalakshmi, K.L.; Jyothi, K. Kinetics and Mechanism of Oxidation of Dimethyl Sulphoxide by Mono- and Di-Substituted N,N-Dichlorobenzenesulphonamides in Aqueous Acetic Acid. Z. Naturforsch. B 2003, 58 (8), 787–794. View Source
